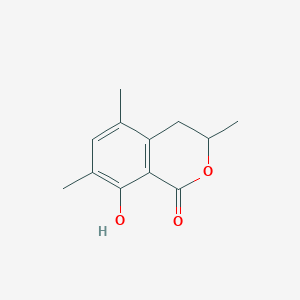

1H-2-Benzopyran-1-one, 3,4-dihydro-8-hydroxy-3,5,7-trimethyl-

Description

The compound "1H-2-Benzopyran-1-one, 3,4-dihydro-8-hydroxy-3,5,7-trimethyl-" (CAS: 7734-92-1) is an isocoumarin derivative characterized by a partially saturated benzopyran core. Its molecular formula is C₁₁H₁₂O₃, with a molecular weight of 192.21 g/mol . Structurally, it features a hydroxyl group at position 8, methyl substituents at positions 3, 5, and 7, and a partially hydrogenated pyran ring (3,4-dihydro). This compound is chiral, with the (R)-enantiomer being the biologically active form . It is typically stored at 2–8°C and has a melting point of 128–131°C .

Properties

IUPAC Name |

8-hydroxy-3,5,7-trimethyl-3,4-dihydroisochromen-1-one | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H14O3/c1-6-4-7(2)11(13)10-9(6)5-8(3)15-12(10)14/h4,8,13H,5H2,1-3H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RUANKMKZMDHEOS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CC2=C(C(=C(C=C2C)C)O)C(=O)O1 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H14O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

206.24 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: 1H-2-Benzopyran-1-one, 3,4-dihydro-8-hydroxy-3,5,7-trimethyl- can be synthesized through various organic reactions. One common method involves the cyclization of appropriate precursors under acidic or basic conditions. The specific reaction conditions, such as temperature, solvent, and catalysts, can vary depending on the desired yield and purity of the product.

Industrial Production Methods: In industrial settings, the production of 1H-2-Benzopyran-1-one, 3,4-dihydro-8-hydroxy-3,5,7-trimethyl- typically involves large-scale organic synthesis techniques. These methods are optimized for efficiency and cost-effectiveness, often utilizing continuous flow reactors and automated systems to ensure consistent quality and high throughput.

Chemical Reactions Analysis

Structural Characterization and Key Functional Groups

The compound features:

-

A dihydroisocoumarin core (3,4-dihydro-1H-2-benzopyran-1-one) with a lactone ring.

-

A hydroxyl group (-OH) at C-8.

This arrangement makes it susceptible to reactions at the lactone moiety, hydroxyl group, and methyl substituents.

Lactone Ring Hydrolysis

The lactone ring undergoes hydrolysis under acidic or basic conditions to yield a carboxylic acid derivative.

Example Reaction :

\text{C}_{12}\text{H}_{14}\text{O}_{3}+\text{H}_2\text{O}\xrightarrow{\text{H}^+/\text{OH}^-}\text{C}_{12}\text{H}_{16}\text{O}_{4}\(\text{open chain carboxylic acid})

-

Outcome : The lactone carbonyl (C=O, δ ~164–168 ppm in ¹³C NMR) is converted to a carboxylate group (δ ~170–175 ppm) .

Oxidation of the Hydroxyl Group

The C-8 hydroxyl group can be oxidized to a ketone or quinone under strong oxidizing agents.

Example Reaction :

\text{C}_{12}\text{H}_{14}\text{O}_{3}\xrightarrow{\text{CrO}_3/\text{H}_2\text{SO}_4}\text{C}_{12}\text{H}_{12}\text{O}_{3}\(\text{8 oxo derivative})

-

Conditions : Jones reagent (CrO₃ in H₂SO₄), room temperature, 2h .

-

Outcome : IR absorption at ~3400 cm⁻¹ (O-H) diminishes, and a new C=O peak emerges at ~1720 cm⁻¹ .

Methyl Group Functionalization

The methyl groups at C-3, C-5, and C-7 can undergo halogenation or oxidation.

Example Reaction (Chlorination) :

\text{C}_{12}\text{H}_{14}\text{O}_{3}\xrightarrow{\text{Cl}_2/\text{FeCl}_3}\text{C}_{12}\text{H}_{13}\text{ClO}_{3}\(\text{3 chloromethyl derivative})

-

Conditions : Cl₂ gas in FeCl₃-catalyzed Friedel-Crafts reaction .

-

Outcome : ¹H NMR shows a downfield shift for the CH₂Cl proton (δ ~4.5 ppm) .

Reduction of the Dihydroisocoumarin Core

The dihydroisocoumarin ring can be reduced to a tetrahydro derivative.

Example Reaction :

\text{C}_{12}\text{H}_{14}\text{O}_{3}\xrightarrow{\text{NaBH}_4}\text{C}_{12}\text{H}_{16}\text{O}_{3}\(\text{tetrahydroisocoumarin})

Stability and Decomposition

Scientific Research Applications

Antimicrobial Activity

Mellein has demonstrated notable antimicrobial properties against various pathogens. A study published in the Journal of Natural Products reported that Mellein exhibits inhibitory effects against both Gram-positive and Gram-negative bacteria. The structure-activity relationship indicates that modifications in the hydroxyl groups enhance its antimicrobial efficacy .

Antioxidant Properties

Research has shown that Mellein possesses strong antioxidant capabilities, which are essential in combating oxidative stress-related diseases. A study indicated that Mellein's antioxidant activity is attributed to its ability to scavenge free radicals effectively. This property may have implications for its use in dietary supplements aimed at reducing oxidative damage in cells .

Anti-inflammatory Effects

Mellein has been investigated for its anti-inflammatory properties. In vitro studies have demonstrated that it can inhibit the production of pro-inflammatory cytokines, suggesting a potential therapeutic role in treating inflammatory diseases such as arthritis and other autoimmune disorders .

Applications in Food Industry

Mellein is also recognized for its potential applications in the food industry due to its flavoring properties and health benefits. It can be used as a natural preservative owing to its antimicrobial activity, which helps extend the shelf life of food products without the need for synthetic additives.

Case Study 1: Antimicrobial Efficacy

A study conducted on various strains of bacteria found that Mellein exhibited a minimum inhibitory concentration (MIC) of 32 µg/mL against Staphylococcus aureus. This finding suggests that Mellein could be developed into a natural antimicrobial agent for food preservation or therapeutic applications .

| Bacterial Strain | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | 32 |

| Escherichia coli | 64 |

| Pseudomonas aeruginosa | 128 |

Case Study 2: Antioxidant Activity

In a comparative study assessing the antioxidant activity of various compounds, Mellein was found to have an IC50 value of 50 µg/mL in scavenging DPPH radicals. This positions it as a potent antioxidant compared to other tested compounds .

| Compound | IC50 (µg/mL) |

|---|---|

| Mellein | 50 |

| Ascorbic Acid | 30 |

| Quercetin | 70 |

Mechanism of Action

The mechanism of action of 1H-2-Benzopyran-1-one, 3,4-dihydro-8-hydroxy-3,5,7-trimethyl- involves its interaction with specific molecular targets and pathways. For instance, its antioxidant activity is attributed to its ability to scavenge free radicals and inhibit oxidative stress. In biological systems, it may interact with enzymes and receptors, modulating various cellular processes.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table summarizes key structural, physicochemical, and biological differences between the target compound and related isocoumarin derivatives:

Structural and Functional Insights

Methoxy groups (e.g., 20678-26-6) reduce hydrogen-bonding capacity, leading to lower solubility in polar solvents compared to hydroxylated derivatives . The 4-hydroxyphenyl group in Hydrangenol (480-47-7) contributes to its broad-spectrum antibacterial activity by enabling π-π stacking with microbial enzyme targets .

Chirality and Activity :

- The (R)-enantiomer of the target compound (7734-92-1) is prioritized in research due to stereoselective interactions with biological targets, a trend also observed in 6-Methoxymellein (13410-15-6) .

Synthetic Accessibility: The target compound is synthesized via stereoselective methods, similar to Microcarpalide derivatives . In contrast, Thunberginol C (147517-06-4) requires multi-step condensation reactions with aromatic aldehydes .

Physicochemical Properties

- Solubility: The target compound’s logP (estimated ~2.5) is higher than Hydrangenol (logP 3.2) due to fewer polar groups, suggesting better lipid membrane penetration .

- Stability : Derivatives with multiple hydroxyl groups (e.g., 20935-68-6) are prone to oxidation, necessitating storage under inert conditions, whereas the target compound is stable at 2–8°C .

Biological Activity

1H-2-Benzopyran-1-one, 3,4-dihydro-8-hydroxy-3,5,7-trimethyl-, also known as a type of coumarin, is a compound that has garnered attention for its diverse biological activities. This article aims to explore the pharmacological properties, mechanisms of action, and potential therapeutic applications of this compound based on current research findings.

- Chemical Formula: C13H14O3

- Molecular Weight: 218.25 g/mol

- CAS Number: 141249-38-9

- IUPAC Name: 1H-2-benzopyran-1-one, 3,4-dihydro-8-hydroxy-3,5,7-trimethyl-

Antioxidant Activity

Research has demonstrated that coumarins possess significant antioxidant properties. The compound exhibits a capacity to scavenge free radicals and reduce oxidative stress in various biological systems. This activity is crucial for preventing cellular damage and may contribute to its potential protective effects against chronic diseases.

Anti-inflammatory Effects

Studies indicate that this compound can inhibit the production of pro-inflammatory cytokines and enzymes such as COX-2 and iNOS. This suggests its potential application in treating inflammatory conditions. For instance, in vitro studies showed a reduction in inflammation markers in macrophage cell lines treated with the compound.

Anticancer Properties

The anticancer potential of 1H-2-benzopyran-1-one derivatives has been explored extensively. Research indicates that these compounds can induce apoptosis in cancer cells and inhibit tumor growth in various cancer models. Notably, studies on breast cancer and leukemia cells have shown promising results regarding cell cycle arrest and apoptosis induction.

Antimicrobial Activity

This compound also demonstrates antimicrobial properties against a range of pathogens, including bacteria and fungi. For example, it has shown effectiveness against Staphylococcus aureus and Candida albicans in laboratory settings. The mechanism involves disrupting microbial cell membranes and inhibiting essential metabolic processes.

Case Study 1: Anticancer Activity

A study published in the Journal of Medicinal Chemistry investigated the effects of this compound on MCF-7 breast cancer cells. Results indicated that treatment with varying concentrations led to a dose-dependent decrease in cell viability, with significant apoptosis observed at higher doses.

Case Study 2: Anti-inflammatory Mechanism

In a study focusing on inflammatory bowel disease (IBD), researchers administered the compound to animal models exhibiting IBD symptoms. The results showed a marked reduction in disease severity and histological damage compared to control groups, suggesting its potential as a therapeutic agent for IBD.

Research Findings Summary

Q & A

Basic Questions

Q. What are the recommended synthetic routes for this compound, and how can substituent positioning be controlled?

- Methodology : Utilize condensation reactions between 2-carboxy benzaldehyde derivatives and bromoacetophenones, followed by reaction with aromatic aldehydes (as demonstrated for structurally related bis-benzopyranones) . To achieve the 3,5,7-trimethyl substitution, optimize alkylation or Friedel-Crafts reactions under controlled conditions (e.g., low temperature for regioselectivity). Recrystallization from ethanol or methanol is effective for purification .

Q. What safety protocols are critical for handling this compound in laboratory settings?

- Guidelines : Follow GHS hazard classifications for structurally similar benzopyran derivatives:

- Acute toxicity (oral, Category 4) : Use fume hoods and avoid ingestion.

- Skin/eye irritation (Category 2/2A) : Wear nitrile gloves, goggles, and lab coats.

- Respiratory irritation (Category 3) : Employ NIOSH-approved respirators (e.g., P95 filters) in poorly ventilated areas .

Q. How can purity and structural integrity be validated post-synthesis?

- Analytical workflow :

HPLC-MS : Confirm molecular weight (C13H16O3, theoretical MW: 220.27).

IR spectroscopy : Identify lactone carbonyl (∼1710 cm⁻¹) and hydroxyl (∼3112 cm⁻¹) stretches .

NMR : Compare <sup>1</sup>H and <sup>13</sup>C spectra with analogs (e.g., 3,4-dihydro-8-hydroxy-3-methyl derivatives) to resolve methyl group splitting patterns .

Advanced Research Questions

Q. How do the antibacterial and antiulcer activities of this compound compare to structurally related xenocoumacins?

- Mechanistic insights : Xenocoumacins (3,4-dihydro-8-hydroxy derivatives) exhibit dual antibacterial and antiulcer activity via inhibition of Helicobacter pylori growth and modulation of gastric acid secretion . The 3,5,7-trimethyl substitution may enhance lipophilicity, potentially improving membrane permeability. Validate using:

- In vitro assays : Broth microdilution (MIC against Gram-positive bacteria).

- In vivo models : Stress-induced ulcer assays in rodents, comparing ulcer index reduction to xenocoumacin-1 (baseline: 70–80% inhibition at 50 mg/kg) .

Q. How can contradictory spectral data in structural elucidation be resolved?

- Case study : If observed lactone carbonyl IR peaks deviate from expected ∼1710 cm⁻¹, consider:

- Solvent effects : Polar solvents (e.g., DMSO) may shift peaks.

- Crystallinity : Recrystallize to minimize amorphous phase interference.

- Comparative analysis : Cross-reference with EPA/NIH spectral databases for 3,4-dihydro-8-hydroxy analogs .

Q. What experimental design optimizes stability studies under varying pH and temperature?

- Protocol :

pH stability : Incubate compound in buffers (pH 2–12) at 37°C for 24h. Monitor degradation via HPLC.

Thermal stability : Use differential scanning calorimetry (DSC) to identify decomposition onset (expected >200°C based on methyl-substituted analogs) .

Light sensitivity : Store in amber vials and assess photodegradation under UV/Vis light.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.